

Unveiling the Psychoactive Potential of Anhalamine Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	Anhalamine hydrochloride	
Cat. No.:	B15490126	Get Quote

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Executive Summary

Anhalamine, a naturally occurring tetrahydroisoquinoline alkaloid isolated from Lophophora williamsii (peyote), has emerged as a compound of interest due to its demonstrated interaction with the central nervous system. Structurally related to the classic psychedelic mescaline, anhalamine exhibits a distinct pharmacological profile, primarily characterized by its potent inverse agonism at the serotonin 5-HT₇ receptor.[1] This technical guide provides a comprehensive overview of the current understanding of **anhalamine hydrochloride**'s potential psychoactive properties, focusing on its core pharmacology, associated signaling pathways, and the experimental methodologies required for its characterization. While specific quantitative data on the psychoactive effects of **anhalamine hydrochloride** in preclinical models are not extensively available in the current body of scientific literature, this document serves as a foundational resource for researchers seeking to investigate its therapeutic and psychoactive potential.

Core Pharmacology: Interaction with the 5-HT₇ Receptor

The primary molecular target identified for anhalamine is the serotonin 5-HT₇ receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in regions associated with mood, cognition, and sleep-wake cycles. Unlike an



agonist which activates the receptor, or a neutral antagonist which blocks agonist activity, anhalamine acts as a potent inverse agonist.[1] This means it not only blocks the action of the endogenous ligand serotonin but also reduces the receptor's basal, constitutive activity.

Data Presentation: Pharmacological Profile

A thorough review of the existing scientific literature did not yield specific quantitative data for the binding affinity (K_i) or functional potency (EC₅₀, E_{max}) of **anhalamine hydrochloride** at the 5-HT₇ receptor or other potential targets. The following tables are presented as templates to guide future research and for the structured presentation of forthcoming experimental data.

Table 1: Receptor Binding Affinity of Anhalamine Hydrochloride

Receptor Subtype	Radioligand K _i (nM)		Source
5-HT ₇	[³ H]-5-CT	Data not available	
5-HT _{2a}	[³H]-Ketanserin	Data not available	-
5-HT₂C	[³H]-Mesulergine	Data not available	-
D ₂	[³H]-Spiperone	Data not available	-
Q 2a	[³H]-Rauwolscine	Data not available	

Table 2: Functional Activity of **Anhalamine Hydrochloride**

Receptor Subtype	Assay Type	Parameter	Value	Source
5-HT ₇	cAMP Accumulation	EC₅o (nM)	Data not available	
5-HT ₇	cAMP Accumulation	Emax (%)	Data not available	_

Signaling Pathways of the 5-HT7 Receptor



The psychoactive effects of any compound are intrinsically linked to the intracellular signaling cascades it modulates. As an inverse agonist at the 5-HT₇ receptor, **anhalamine hydrochloride** is predicted to attenuate the downstream signaling pathways constitutively activated by this receptor. The 5-HT₇ receptor primarily couples to two distinct G-protein-mediated pathways.

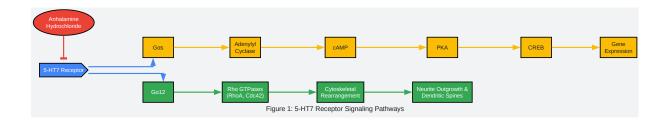
Canonical Gas Pathway:

The best-characterized pathway involves the coupling of the 5-HT₇ receptor to the Gαs protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB, thereby modulating gene expression and neuronal function. Inverse agonism by anhalamine would be expected to decrease basal cAMP levels.

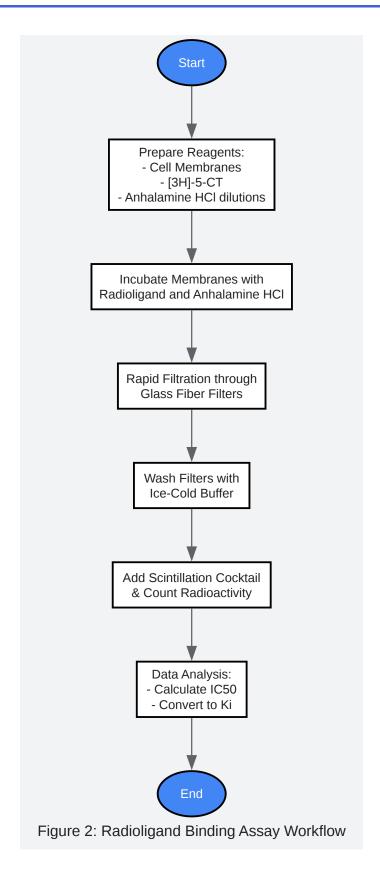
Non-Canonical Gα12 Pathway:

The 5-HT $_7$ receptor can also couple to the G α_{12} protein. Activation of this pathway leads to the stimulation of Rho GTPases, such as RhoA and Cdc42. These small GTPases are critical regulators of the actin cytoskeleton and are involved in neuronal morphogenesis, including neurite outgrowth and dendritic spine formation.









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References

- 1. Anhalamine Wikipedia [en.wikipedia.org]
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